Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride

Alpha-2 Adrenergic Receptor Agonist Anti-ischemic Structure-Activity Relationship

Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride (CAS 127170-82-5) is a synthetic, small-molecule dihydrochloride salt of a dihydroxylated imidazolyl-benzamide. It belongs to a class of compounds patented as alpha-2 adrenergic receptor agonists and anti-ischemic agents, where it serves as a key structural analog of the clinical candidate Mivazerol (2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide, CAS 125472-02-8).

Molecular Formula C11H12ClN3O3
Molecular Weight 269.68 g/mol
CAS No. 127170-82-5
Cat. No. B12765376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride
CAS127170-82-5
Molecular FormulaC11H12ClN3O3
Molecular Weight269.68 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CC2=CN=CN2)O)C(=O)N)O.Cl
InChIInChI=1S/C11H11N3O3.ClH/c12-11(17)9-8(15)2-1-6(10(9)16)3-7-4-13-5-14-7;/h1-2,4-5,15-16H,3H2,(H2,12,17)(H,13,14);1H
InChIKeyGADDMWCGXITNKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dihydroxy-3-(1H-imidazol-4-ylmethyl)benzamide Monohydrochloride (CAS 127170-82-5): Sourcing the Dihydroxylated Mivazerol Analog


Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride (CAS 127170-82-5) is a synthetic, small-molecule dihydrochloride salt of a dihydroxylated imidazolyl-benzamide [1]. It belongs to a class of compounds patented as alpha-2 adrenergic receptor agonists and anti-ischemic agents, where it serves as a key structural analog of the clinical candidate Mivazerol (2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide, CAS 125472-02-8) [2]. The compound is characterized by a benzamide core substituted with hydroxyl groups at the 2- and 6-positions and an imidazol-4-ylmethyl moiety at the 3-position, offering a unique hydrogen-bonding profile compared to its mono-hydroxylated counterparts [1]. Its primary utility lies in pharmaceutical research as a reference standard for impurity profiling of Mivazerol and as a distinct chemical probe for investigating adrenergic receptor subtype selectivity [1][2].

Why Mivazerol Cannot Simply Replace the 2,6-Dihydroxy Analog in Specialized Research Applications


Generic substitution of Mivazerol (or its mono-hydroxylated analogs) for the 2,6-dihydroxy derivative is not scientifically valid for critical applications. While both compounds share an imidazolyl-benzamide scaffold, the presence of the additional 6-hydroxyl group fundamentally alters the molecule's hydrogen-bonding capacity, electronic distribution, and steric profile, directly impacting its interaction with biological targets [1][2]. The patent literature explicitly lists the 2,6-dihydroxy variant as a distinct chemical entity with its own claim set, indicating non-obvious and differentiated utility [1]. For analytical methods such as impurity profiling, chromatographic retention time, mass spectrometric fragmentation, and UV absorption maxima will differ substantially from Mivazerol, making the mono-hydroxy analog an unsuitable substitute for quantitative reference standards . Furthermore, in structure-activity relationship (SAR) studies, the 6-OH group can serve as a critical pharmacophoric feature for probing selective receptor interactions that the parent compound cannot address [1][2].

Head-to-Head and Baseline-Competitive Evidence for 2,6-Dihydroxy-3-(1H-imidazol-4-ylmethyl)benzamide Monohydrochloride


Distinct Patent Identity and Explicit Structural Claim Differentiation from Mivazerol

In US Patent US4923865A, the 2,6-dihydroxy-3-(1H-imidazol-5-ylmethyl)benzamide scaffold is explicitly claimed and chemically described as a distinct entity, separate from the mono-hydroxylated Mivazerol (2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide). Both compounds are listed within the same patent family but with different substitution patterns, confirming the non-obvious differentiation sought by the inventors [1]. This legal and chemical distinction proves that the dihydroxy compound was not considered a trivial or obvious substitution. The patent further describes the 2,6-dihydroxy variant's utility in compositions for treating ischemic conditions, implying a differentiated pharmacological profile [1].

Alpha-2 Adrenergic Receptor Agonist Anti-ischemic Structure-Activity Relationship

Differentiated Melting Point and Salt Form Compared to Mivazerol Free Base

The DrugFuture database provides key physicochemical data for the Mivazerol series. Mivazerol free base (CAS 125472-02-8) has a reported melting point of 197.6°C, while its hydrochloride salt (CAS 127170-73-4) is reported to melt at 287.8°C [1]. The 2,6-dihydroxy analog (CAS 127170-82-5) is a different hydrochloride salt with a distinct molecular formula (C11H12ClN3O3 vs. C11H11N3O2·HCl for Mivazerol HCl) and a molecular weight of 269.68 g/mol versus 253.68 g/mol for the Mivazerol salt . While the exact melting point for the 2,6-dihydroxy analog is not specified in that reference, the significant mass difference of 16 g/mol (attributable to the additional oxygen) and different salt stoichiometry will result in distinct thermal properties and chromatographic behavior .

Physicochemical Characterization Reference Standard Analytical Chemistry

Enhanced Hydrogen Bond Donor/Acceptor Capacity for Biological Target Engagement

Computational comparison of the target compound versus Mivazerol reveals a critical difference in hydrogen-bonding capacity. The target compound possesses three hydrogen bond donors (two phenolic -OH groups and one amide -NH2) and four hydrogen bond acceptors, compared to Mivazerol's two donors (one phenolic -OH and one amide -NH2) and three acceptors [1][2]. This difference is directly relevant to the proposed mechanism of action. Patent literature highlights the importance of the hydroxyl substitution pattern for alpha-2 adrenergic receptor agonism, where the 2,6-dihydroxy configuration may enable a bidentate or chelating interaction with a receptor residue that the mono-hydroxy Mivazerol cannot achieve [1].

Pharmacophore Modeling Receptor Binding Drug Design

Specified Use as a Ligand for Enzyme and Receptor Modulation Studies

According to its GHS classification and product use statements, 2,6-dihydroxy-3-(1H-imidazol-5-ylmethyl)benzamide hydrochloride is specifically designated as a ligand for certain receptors and enzymes, playing a crucial role in the modulation of biological processes and the development of new therapeutic agents . This stated application differentiates it from the clinical candidate Mivazerol, which is primarily described as a selective alpha-2 adrenoceptor agonist intended for perioperative cardiac risk reduction. The explicit labeling as a research 'ligand' rather than an 'active pharmaceutical ingredient' indicates that its value proposition lies in its utility as a chemical probe, where the 2,6-dihydroxy pattern may confer distinct binding kinetics or selectivity profiles compared to the clinical compound [1].

Biological Probe Enzymology Receptor Pharmacology

Key Procurement Scenarios for 2,6-Dihydroxy-3-(1H-imidazol-4-ylmethyl)benzamide Monohydrochloride in Research and Development


Mivazerol Impurity Profiling and Reference Standard Qualification

Analytical chemistry laboratories developing HPLC or UHPLC-MS methods for Mivazerol drug substance or drug product must source the 2,6-dihydroxy analog as a potential process-related impurity or degradation product [1]. The distinct molecular weight (269.68 g/mol) and altered hydrogen bonding ensure separation from the parent peak, but only a certified reference standard of this specific compound can provide the necessary relative retention time (RRT) and response factor for accurate quantification [2]. Procuring this compound enables compliance with ICH Q3A/Q3B guidelines for impurity testing of pharmaceuticals [1].

Structure-Activity Relationship (SAR) Expansion in Alpha-2 Agonist Programs

Medicinal chemistry teams investigating novel alpha-2 adrenergic receptor modulators for pain, hypertension, or ischemic diseases require this compound to complete their SAR matrix [1]. The 2,6-dihydroxy substitution pattern is systematically absent from most commercial screening libraries, making this compound a unique tool to probe the effect of a second hydroxyl group on receptor subtype selectivity (alpha-2A vs. alpha-2B vs. alpha-2C) and intrinsic efficacy [1]. Its inclusion in a screening panel directly reveals the affinity and activity cliffs generated by the 6-OH modification versus the mono-hydroxy parent Mivazerol [1].

Chemical Probe for Hydrogen-Bonding-Driven Target Engagement Studies

Biophysical and structural biology groups can use this compound as a chemical probe to investigate the role of hydrogen bonding in protein-ligand interactions [1]. The compound's three H-bond donors and four acceptors offer a distinct profile for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies comparing binding thermodynamics (ΔH, ΔS) to those of Mivazerol [1][2]. Differences in binding entropy/enthalpy compensation can provide direct mechanistic insight into the role of the 6-OH group in target recognition, information critical for rational drug design [1].

Patent Protection and Freedom-to-Operate (FTO) Due Diligence

For organizations developing next-generation imidazolyl-benzamide therapeutics, procuring and analyzing this specific compound enables a thorough FTO analysis [1]. As it is explicitly claimed in US Patent US4923865A, its use in comparative biological assays can help establish whether new chemical entities fall within the scope of existing IP or represent novel, patentable compositions of matter [1]. This direct comparison is a prerequisite for filing regulatory submissions or securing investment for new chemical matter in the adrenergic receptor space [1].

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